![molecular formula C17H29NO4 B13342058 2-(2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B13342058.png)
2-(2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecan-9-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecan-9-yl)acetic acid is a complex organic compound with a spirocyclic structure. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecan-9-yl)acetic acid typically involves multiple steps. One common method includes the sequential DCC (dicyclohexylcarbodiimide) mediated coupling with 2-phenyl-1,3-dioxane-4,6-dione, followed by keto-ketene generation and trapping with geraniol. The process also involves biomimetic aromatization by palladium-catalyzed decarboxylation and cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
2-(2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecan-9-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, revealing the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce free amines.
科学的研究の応用
2-(2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecan-9-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s structure allows it to be used in the study of enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecan-9-yl)acetic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing the compound to participate in various chemical reactions without interference. Upon removal of the Boc group, the free amine can interact with enzymes or other biological molecules, potentially inhibiting their activity or modifying their function .
類似化合物との比較
Similar Compounds
2-(3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid: Similar in structure but with different substituents.
2-[(tert-But-oxy-carbonyl-amino)-oxy]acetic acid: Another Boc-protected compound with different functional groups.
Uniqueness
The uniqueness of 2-(2-(tert-Butoxycarbonyl)-2-azaspiro[55]undecan-9-yl)acetic acid lies in its spirocyclic structure and the presence of the Boc protecting group
特性
分子式 |
C17H29NO4 |
|---|---|
分子量 |
311.4 g/mol |
IUPAC名 |
2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[5.5]undecan-9-yl]acetic acid |
InChI |
InChI=1S/C17H29NO4/c1-16(2,3)22-15(21)18-10-4-7-17(12-18)8-5-13(6-9-17)11-14(19)20/h13H,4-12H2,1-3H3,(H,19,20) |
InChIキー |
NTFNCMBFEIXBAF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCC(CC2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


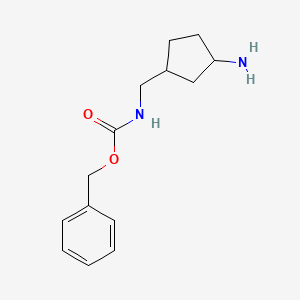
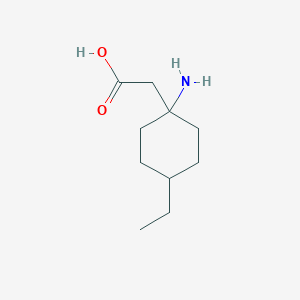
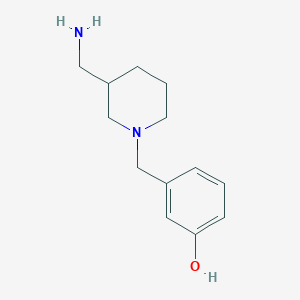
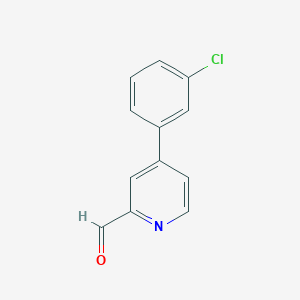
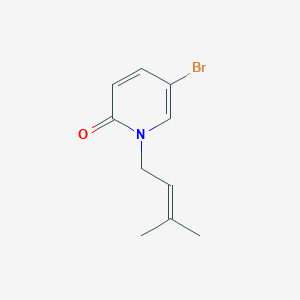
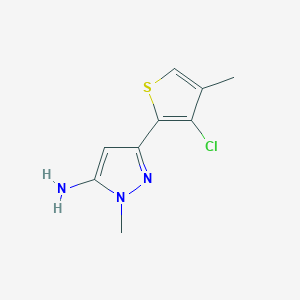
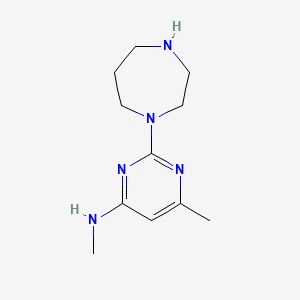

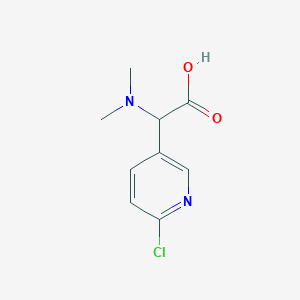
![7-Ethyl-3-fluoro-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B13342039.png)
![2-methoxy-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13342044.png)
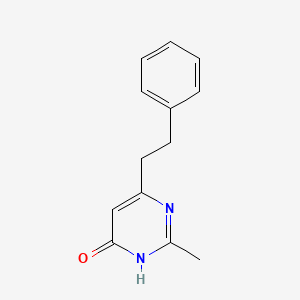
![Bicyclo[2.2.2]oct-5-en-2-ol](/img/structure/B13342057.png)

